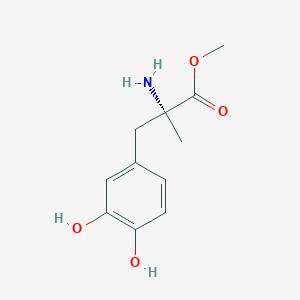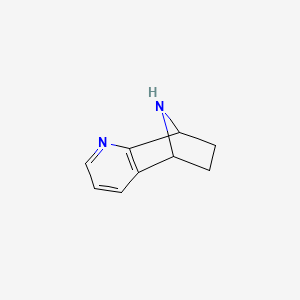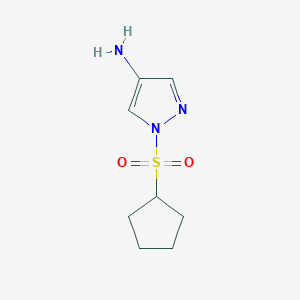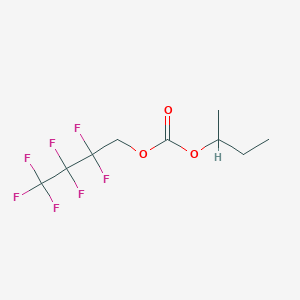![molecular formula C22H38N2O15 B12090178 GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc](/img/structure/B12090178.png)
GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc typically involves glycosylation reactions. One common method is the enzymatic transfer of fucose to N-acetylglucosamine using fucosyltransferases. The reaction conditions often include the presence of a suitable donor substrate, such as GDP-fucose, and an acceptor substrate, such as N-acetylglucosamine .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Genetically engineered microorganisms are used to produce the necessary enzymes for the glycosylation reactions. The process is optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound is studied for its role in cell signaling, immune response, and cell-cell interactions.
Medicine: Research focuses on its potential therapeutic applications, including its role in anti-inflammatory and anti-cancer treatments.
Industry: It is used in the production of glycoproteins and other biologically active molecules.
Mecanismo De Acción
The mechanism of action of GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc involves its interaction with specific molecular targets and pathways. The compound can bind to lectins and other carbohydrate-binding proteins, modulating various cellular processes. It plays a crucial role in cell signaling pathways, influencing cell growth, differentiation, and immune response .
Comparación Con Compuestos Similares
Similar Compounds
GlcNAcbeta(1-4)[Fucalpha(1-3)]GlcNAc: This compound has a similar structure but differs in the position of the fucose linkage.
GlcNAcbeta(1-6)[Fucalpha(1-3)]GlcNAc: Another similar compound with different glycosidic linkages.
Uniqueness
GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc is unique due to its specific glycosidic linkages, which confer distinct biological properties. Its ability to modulate immune responses and cell signaling pathways makes it a valuable compound for research and therapeutic applications .
Propiedades
IUPAC Name |
N-[2-[5-acetamido-2,4-dihydroxy-6-oxo-1-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O15/c1-7-14(30)18(34)19(35)22(37-7)36-6-11(29)20(15(31)10(4-25)23-8(2)27)39-21-13(24-9(3)28)17(33)16(32)12(5-26)38-21/h4,7,10-22,26,29-35H,5-6H2,1-3H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABPZCPMDPOFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O15 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B12090102.png)













